Home > Products > Screening Compounds P46073 > 17-Iodovinyl-11-ethylestradiol
17-Iodovinyl-11-ethylestradiol - 149046-54-8

17-Iodovinyl-11-ethylestradiol

Catalog Number: EVT-1203125
CAS Number: 149046-54-8
Molecular Formula: C22H29IO2
Molecular Weight: 452.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

This compound is classified as a synthetic estrogen and belongs to the broader category of steroid hormones. It is derived from estradiol, a naturally occurring hormone critical for various physiological processes in the body. The specific modifications to the estradiol structure enhance its binding affinity to estrogen receptors, making it a candidate for both therapeutic and diagnostic applications.

Synthesis Analysis

The synthesis of 17-Iodovinyl-11-ethylestradiol involves several key steps:

  1. Starting Material: The synthesis typically begins with estradiol or its derivatives.
  2. Introduction of Ethyl Group: An ethyl group is introduced at the 11 beta position through alkylation reactions.
  3. Formation of Iodovinyl Group: The E-iodovinyl group is added at the 17 alpha position using radioiodination techniques. This process often employs tri-n-butylstannyl precursors, which are subjected to radioiododestannylation to yield the iodinated product.
  4. Radiochemical Yield: The synthesis can achieve good radiochemical yields, often exceeding 1500 Ci/mmol in specific activity, which is crucial for applications in imaging.

The method described in studies indicates that the compound can be synthesized effectively with careful control over reaction conditions to optimize yield and purity .

Molecular Structure Analysis

The molecular structure of 17-Iodovinyl-11-ethylestradiol can be described as follows:

  • Chemical Formula: C20_{20}H24_{24}I
  • Molecular Weight: Approximately 384.31 g/mol
  • Functional Groups: The presence of hydroxyl (-OH) groups characteristic of steroids, along with the iodovinyl and ethyl substituents, influences its biological activity and receptor binding properties.

The structural modifications enhance its lipophilicity and receptor affinity compared to estradiol, allowing for selective uptake in estrogen-sensitive tissues .

Chemical Reactions Analysis

17-Iodovinyl-11-ethylestradiol participates in various chemical reactions typical of steroid compounds:

  1. Receptor Binding: The compound exhibits high affinity for estrogen receptors, which can be quantified using competitive binding assays. Studies show that it binds with an affinity slightly less than estradiol at lower temperatures but significantly more at physiological temperatures .
  2. Metabolic Transformations: Like other steroids, it may undergo metabolic transformations in vivo, influencing its pharmacokinetics and biological effects.
  3. Deiodination Reactions: In certain conditions, the iodovinyl group may undergo deiodination, impacting its efficacy as a radiotracer.

These reactions underscore the importance of understanding both the synthetic pathways and biological interactions of this compound .

Mechanism of Action

The mechanism of action of 17-Iodovinyl-11-ethylestradiol primarily involves binding to estrogen receptors (ERs). Upon binding:

  1. Receptor Activation: The compound activates ERs, leading to conformational changes that promote gene transcription associated with estrogenic effects.
  2. Tissue Selectivity: Its unique structure allows for selective uptake in target tissues such as the uterus, enhancing its potential as an imaging agent for breast cancer .
  3. Impact on Cell Proliferation: By modulating gene expression, it influences cell proliferation and differentiation in estrogen-responsive tissues.

This mechanism highlights its potential utility in both therapeutic and diagnostic contexts within oncology .

Physical and Chemical Properties Analysis

Key physical and chemical properties of 17-Iodovinyl-11-ethylestradiol include:

These properties are critical for determining storage conditions and application methods in research and clinical settings .

Applications

17-Iodovinyl-11-ethylestradiol has several notable applications:

  1. Medical Imaging: Its high affinity for estrogen receptors makes it a promising candidate for imaging agents in positron emission tomography (PET) scans targeting breast cancer.
  2. Research Tool: It serves as a valuable tool for studying estrogen receptor biology and signaling pathways.
  3. Pharmacological Studies: The compound can be utilized in pharmacological studies assessing the effects of estrogens on various biological systems.

These applications illustrate its significance in both clinical diagnostics and basic research within endocrinology and oncology .

Introduction to 17-Iodovinyl-11-ethylestradiol

Structural and Functional Overview of Steroidal Estrogen Derivatives

17-Iodovinyl-11-ethylestradiol is a synthetic steroidal estrogen derivative structurally engineered for enhanced estrogen receptor (ER) targeting capabilities in nuclear medicine. The molecule retains the core estratriene structure of endogenous estradiol but incorporates two critical modifications: a 17α-iodovinyl group and an 11β-ethyl substitution. The 17α-iodovinyl group replaces the native hydroxyl group at the 17β position, providing a stable site for radioiodination (¹²⁵I or ¹³¹I) while maintaining high ER binding affinity. Simultaneously, the 11β-ethyl group extends laterally from the steroid backbone, significantly enhancing receptor binding kinetics compared to unsubstituted or 11β-methoxy analogs [4] [5].

These structural alterations confer distinct physicochemical advantages. The iodovinyl moiety creates a rigid, planar configuration that optimizes hydrophobic interactions within the ER ligand-binding domain. Meanwhile, the 11β-ethyl group induces favorable conformational changes in the receptor complex, evidenced by its remarkable relative binding affinity (RBA) of 890% compared to estradiol at physiological temperatures (25°C), vastly superior to the RBA of 43% observed at 0°C [4]. This temperature-dependent binding enhancement suggests unique thermodynamic interactions with the receptor protein. Additionally, these modifications reduce overall lipophilicity compared to parental estradiol (LogP ≈ 3.82), potentially decreasing non-specific tissue binding—a persistent challenge with earlier iodinated estrogens [2].

Table 1: Structural and Physicochemical Properties of 17-Iodovinyl-11-ethylestradiol vs. Reference Estrogens

Compound17-Substituent11-SubstituentLogPRelative Binding Affinity (vs Estradiol)
Estradiol17β-OHH3.82100% (Reference)
17α-Iodovinylestradiol17α-IodovinylHN/A~25%
17α-Iodovinyl-11β-methoxyestradiol17α-Iodovinyl11β-OCH₃N/A~50%
17-Iodovinyl-11β-ethylestradiol17α-Iodovinyl11β-C₂H₅~2.1*890% (25°C)

*Estimated based on structural modifications; actual experimental LogP not reported in sources

Historical Development of Radioiodinated Estradiol Analogues in Receptor Imaging

The development of 17-Iodovinyl-11-ethylestradiol represents an evolutionary milestone in the quest for metabolically stable, high-affinity ER-targeted radiopharmaceuticals. Early radioiodinated estrogens like 6α-[¹²⁵I]iodoestradiol (1970s-1980s) demonstrated specific ER-mediated uptake in target tissues but suffered rapid in vivo deiodination, leading to high thyroid uptake and poor target-to-background ratios [2] [8]. The strategic shift to 17α-substitution emerged in the 1980s with compounds like E-17α-[¹²⁵I]iodovinylestradiol (IVE), which showed improved metabolic stability but still exhibited suboptimal receptor affinity and significant non-specific binding [5] [6].

The introduction of 11β-substitutions marked a critical innovation. Researchers discovered that bulky 11β-alkoxy groups (e.g., methoxy in MIVE) conferred enhanced ER affinity and selectivity over sex hormone-binding globulin (SHBG). However, metabolic instability persisted [5] [6]. The breakthrough came with the systematic evaluation of 11β-alkyl groups, culminating in the 1993 synthesis and characterization of 17α-E-[¹²⁵I]iodovinyl-11β-ethylestradiol. The ethyl group—shorter than methoxy but more hydrophobic—proved optimal, yielding nanomolar affinity (Kd ≈ 0.5-1 nM) and unprecedented uterine uptake retention in immature rats (6% ID/g at 2h; 2.4% ID/g at 48h) [4].

Synthetic access relied on stereoselective radioiododestannylation: a tri-n-butylstannylvinyl precursor underwent oxidative iodination with Na¹²⁵I/chloramine-T or peracetic acid, achieving specific activities >1500 Ci/mmol—essential for receptor saturation studies [4] [8]. This chemistry enabled high radiochemical purity (>95%) while preserving the E-configuration critical for ER recognition.

Role of 17-Iodovinyl-11-ethylestradiol in Nuclear Medicine Research

17-Iodovinyl-11-ethylestradiol was conceived as a single-photon emission computed tomography (SPECT) agent for non-invasive mapping of ER expression in breast malignancies. Its design directly addressed two limitations plaguing earlier radioiodinated estrogens: 1) insufficient metabolic stability leading to in vivo deiodination, and 2) suboptimal target-to-nontarget tissue ratios over clinically relevant timeframes. Biodistribution studies in immature female rats demonstrated exceptional pharmacokinetics: uterine uptake peaked at 2 hours post-injection (6% ID/g), significantly exceeding contemporaneous values for [³H]estradiol (2.4% ID/g) and earlier iodinated analogs (<4% ID/g). Crucially, this uptake was ER-mediated, as evidenced by 85% blockade upon co-administration of unlabeled estradiol [4].

The probe exhibited remarkable tissue selectivity, with uterus-to-plasma ratios escalating from 25:1 (2h) to nearly 90:1 at 48h—a critical window for clinical imaging. Unlike 6α-substituted analogs showing rapid thyroid accumulation (indicative of deiodination), this compound maintained low thyroid uptake (<0.5% ID/g), confirming enhanced in vivo stability of the iodovinyl bond [4]. These properties suggested suitability for detecting ER+ metastases where biopsy is impractical, such as bone lesions.

While clinical translation was ultimately superseded by PET agents like [¹⁸F]FES, 17-Iodovinyl-11-ethylestradiol’s legacy lies in its validation of structure-activity principles for ER ligand design. Its 11β-ethyl motif inspired later generations of ER-targeted probes, including PEGylated ethinylestradiol derivatives developed to further reduce lipophilicity and non-specific uptake. Recent research (2022) continues to leverage its core structure in novel radioiodinated ER probes like [¹³¹I]EITE, which incorporate triazole-PEG linkers for improved tumor retention and pharmacokinetics [2].

Properties

CAS Number

149046-54-8

Product Name

17-Iodovinyl-11-ethylestradiol

IUPAC Name

(8S,9S,11S,13S,14S,17R)-11-ethyl-17-[(E)-2-iodoethenyl]-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-diol

Molecular Formula

C22H29IO2

Molecular Weight

452.4 g/mol

InChI

InChI=1S/C22H29IO2/c1-3-14-13-21(2)19(8-9-22(21,25)10-11-23)18-6-4-15-12-16(24)5-7-17(15)20(14)18/h5,7,10-12,14,18-20,24-25H,3-4,6,8-9,13H2,1-2H3/b11-10+/t14-,18-,19-,20+,21-,22+/m0/s1

InChI Key

UYRBVLDGMNORHN-XUOOYTPCSA-N

SMILES

CCC1CC2(C(CCC2(C=CI)O)C3C1C4=C(CC3)C=C(C=C4)O)C

Synonyms

17-iodovinyl-11-ethylestradiol
17alpha-iodovinyl-11beta-ethylestradiol

Canonical SMILES

CCC1CC2(C(CCC2(C=CI)O)C3C1C4=C(CC3)C=C(C=C4)O)C

Isomeric SMILES

CC[C@H]1C[C@]2([C@@H](CC[C@]2(/C=C/I)O)[C@H]3[C@H]1C4=C(CC3)C=C(C=C4)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.